Structural Elucidation of 4-(1-methyl-1H-pyrazol-5-yl)azepane Hydrochloride: A Comprehensive Analytical Framework
Structural Elucidation of 4-(1-methyl-1H-pyrazol-5-yl)azepane Hydrochloride: A Comprehensive Analytical Framework
Executive Synopsis
The structural elucidation of complex heterocyclic building blocks is a critical inflection point in pharmaceutical development. 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride presents a unique analytical challenge characterized by two distinct structural phenomena: the conformational pseudorotation of the seven-membered azepane ring, and the regiochemical ambiguity inherent to substituted pyrazoles.
This whitepaper details a robust, self-validating analytical architecture designed to unambiguously confirm the molecular connectivity, regiochemistry, and salt state of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS), multinuclear 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and solid-state 35Cl NMR, we establish a definitive framework for structural verification.
Strategic Elucidation Rationale
The analytical strategy is dictated by the chemical behavior of the constituent pharmacophores. Pyrazoles are notoriously prone to tautomerism, which can complicate directed synthesis and structural characterization[1]. While N-methylation at the 1-position eliminates tautomeric flux by "locking" the protonation state, it simultaneously introduces a regiochemical question: Is the azepane ring attached at the C3 or C5 position of the pyrazole?
Concurrently, free-base azepanes exhibit high degrees of conformational flexibility at room temperature. This rapid pseudorotation often results in broadened, poorly resolved 1H NMR multiplets. To counteract this, the compound is analyzed as a hydrochloride salt. Protonation of the azepane nitrogen restricts ring flipping via electrostatic stabilization and hydrogen bonding, yielding sharp, diagnostic resonances and characteristic downfield shifts[2].
Fig 1. Sequential analytical workflow for unambiguous structural elucidation.
Data Synthesis & Mechanistic Proof
High-Resolution Mass Spectrometry (HR-ESI-MS)
To validate the molecular formula of the free base (
Table 1: HR-ESI-MS Quantitative Data Summary
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Assigned Formula |
|---|
|
Multinuclear and 2D NMR Architecture
The core of the structural proof relies on 2D NMR techniques (HSQC and HMBC) to bridge the isolated spin systems of the azepane and pyrazole rings.
The Regiochemical Proof (HMBC Logic):
To differentiate between a C3 and C5 attachment on the pyrazole ring, we analyze the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The N-methyl protons (singlet,
Fig 2. Key HMBC correlations confirming C5-regiochemistry of the pyrazole ring.
Table 2: 1H and 13C NMR Assignments (DMSO-
Solid-State 35Cl NMR for Salt Verification
While liquid-state NMR confirms the covalent connectivity, it cannot probe the solid-state packing or polymorphic purity of the hydrochloride salt. Solid-state 35Cl NMR (SSNMR) is an exceptionally sensitive probe for the local electric field gradient (EFG) surrounding the chloride anion[3]. By acquiring 35Cl Magic-Angle Spinning (MAS) spectra, we can generate a rapid, highly specific fingerprint of the salt's polymorphic form, ensuring batch-to-batch consistency for downstream pharmaceutical formulation.
Self-Validating Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular mass and isotopic fidelity.
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Sample Preparation: Dissolve 1.0 mg of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Ionization: Inject 2
L into an ESI-TOF mass spectrometer operating in positive ion mode. Capillary voltage: 3.5 kV. -
Acquisition: Scan m/z 100–1000.
-
Validation Check: Calculate the exact mass error for the
peak. If the mass error exceeds 5.0 ppm, the system fails the validation threshold and the TOF analyzer must be recalibrated before proceeding.
Protocol 2: 2D NMR Acquisition & Regiochemical Mapping
Objective: Unambiguously map the carbon-hydrogen framework.
-
Sample Preparation: Dissolve 15 mg of the compound in 600
L of anhydrous DMSO- . Causality Note: DMSO- is selected over to ensure complete dissolution of the highly polar hydrochloride salt and to prevent rapid exchange of the protons, allowing their observation at 9.10. -
HSQC Acquisition: Acquire a
H- C HSQC spectrum to map direct single bonds.-
Validation Check: Verify that the
C signal at 142.1 (Pyrazole C5) shows zero cross-peaks in the HSQC spectrum, confirming it is a quaternary carbon.
-
-
HMBC Acquisition: Acquire a
H- C HMBC spectrum optimized for long-range couplings ( = 8 Hz).-
Validation Check: Locate the N-methyl proton singlet at
3.82. Trace its vertical alignment. It must intersect with a cross-peak at the 142.1 quaternary carbon. The absence of this specific correlation invalidates the C5-substitution hypothesis and requires a structural reassessment.
-
Protocol 3: Solid-State 35Cl NMR
Objective: Confirm polymorphic purity of the HCl salt.
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Rotor Packing: Pack 50 mg of the microcrystalline powder into a 4.0 mm Zirconia MAS rotor.
-
Acquisition: Spin the sample at 10 kHz at the magic angle. Acquire the 35Cl spectrum using a Hahn-echo pulse sequence to overcome the broad linewidths typical of quadrupolar nuclei[3].
-
Validation Check: A phase-pure polymorph will present as a single, distinct quadrupolar powder pattern. The presence of multiple overlapping patterns indicates a polymorphic mixture, requiring recrystallization.
References
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Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society.[Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.[Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[Link]
